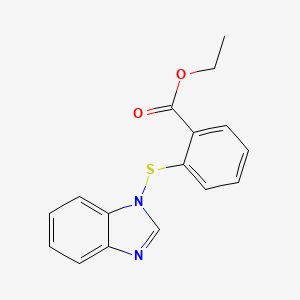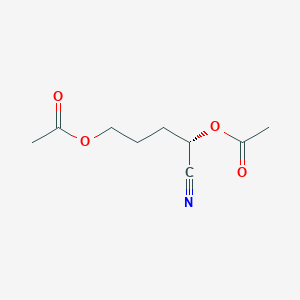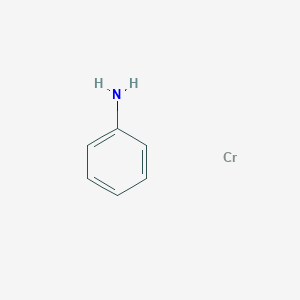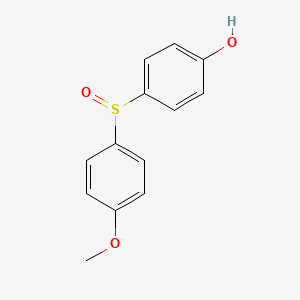
2-(4-Fluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorofenil)pirimidina es un compuesto heterocíclico aromático que presenta un anillo de pirimidina sustituido con un grupo 4-fluorofenil. Las pirimidinas son conocidas por su amplia gama de actividades biológicas y se encuentran comúnmente en muchos compuestos naturales y sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(4-Fluorofenil)pirimidina se puede lograr mediante varios métodos. Un enfoque común implica la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto organoboro . Este método se favorece debido a sus condiciones de reacción suaves y alta tolerancia al grupo funcional.
Métodos de producción industrial: La producción industrial de 2-(4-Fluorofenil)pirimidina generalmente implica reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(4-Fluorofenil)pirimidina sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reacciones de oxidación y reducción: El anillo de pirimidina puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en condiciones básicas.
Reacciones de oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversas pirimidinas sustituidas y derivados fenilo, que pueden tener actividades biológicas mejoradas o modificadas .
Aplicaciones Científicas De Investigación
2-(4-Fluorofenil)pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Fluorofenil)pirimidina implica su interacción con dianas moleculares y vías específicas. El átomo de flúor mejora la capacidad del compuesto para unirse a sus dianas, lo que a menudo lleva a una mayor potencia y selectividad. Las vías y dianas exactas pueden variar según la aplicación específica y los derivados utilizados .
Compuestos similares:
2-Fenilpirimidina: Carece del átomo de flúor, lo que puede resultar en una menor actividad biológica y estabilidad.
4-Fluorofenilpiridina: Estructura similar pero con un anillo de piridina en lugar de un anillo de pirimidina, lo que lleva a diferentes propiedades químicas y actividades biológicas.
2-(4-Clorofenil)pirimidina: La sustitución del flúor por cloro puede alterar la reactividad y los efectos biológicos del compuesto.
Singularidad: 2-(4-Fluorofenil)pirimidina es única debido a la presencia del átomo de flúor, que mejora su actividad biológica y estabilidad. Esto lo convierte en un compuesto valioso en diversos campos de la investigación y la industria .
Comparación Con Compuestos Similares
2-Phenylpyrimidine: Lacks the fluorine atom, which can result in lower biological activity and stability.
4-Fluorophenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and biological activities.
2-(4-Chlorophenyl)pyrimidine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological effects.
Uniqueness: 2-(4-Fluorophenyl)pyrimidine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
68049-17-2 |
|---|---|
Fórmula molecular |
C10H7FN2 |
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H |
Clave InChI |
OAJZNBBXWMPPNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)



![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)

![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)

![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)



![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
